molecular formula C26H28ClNO2 B15145518 (E/Z)-4-Hydroxy Toremifene-d6

(E/Z)-4-Hydroxy Toremifene-d6

Katalognummer: B15145518
Molekulargewicht: 428.0 g/mol
InChI-Schlüssel: OIUCUUXSMIJSEB-GRFQKSJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E/Z)-4-Hydroxy Toremifene-d6 is a deuterium-labeled derivative of Toremifene, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling is significant as it helps in tracing and quantifying the compound during various experimental procedures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-4-Hydroxy Toremifene-d6 involves the incorporation of deuterium atoms into the Toremifene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the deuterium-labeled compound. The production process is carefully monitored to maintain the integrity of the deuterium labeling.

Analyse Chemischer Reaktionen

Types of Reactions

(E/Z)-4-Hydroxy Toremifene-d6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

(E/Z)-4-Hydroxy Toremifene-d6 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate the interaction of Toremifene with estrogen receptors.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Toremifene in the body.

    Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of oncology.

Wirkmechanismus

The mechanism of action of (E/Z)-4-Hydroxy Toremifene-d6 involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This modulation can either mimic or block the effects of estrogen, depending on the tissue type. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.

    Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.

    Fulvestrant: An estrogen receptor antagonist used in hormone therapy for breast cancer.

Uniqueness

(E/Z)-4-Hydroxy Toremifene-d6 is unique due to its deuterium labeling, which provides advantages in tracing and quantification during research studies. This labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C26H28ClNO2

Molekulargewicht

428.0 g/mol

IUPAC-Name

4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3

InChI-Schlüssel

OIUCUUXSMIJSEB-GRFQKSJKSA-N

Isomerische SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O)C([2H])([2H])[2H]

Kanonische SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.